2-Methyl-2,5-diazaspiro[3.4]octan-6-one
Description
Significance of Spirocyclic Systems in Modern Drug Discovery
The inherent three-dimensionality of spirocyclic scaffolds is a primary reason for their growing importance in modern drug discovery. This spatial arrangement allows for the projection of functional groups in multiple directions, enabling more precise and complex interactions with the binding sites of biological targets like proteins. The rigidity of the spirocyclic system can also lock the molecule's conformation, which can lead to improved efficacy and selectivity.
A shift from planar, aromatic structures to molecules with a higher fraction of sp³-hybridized carbon atoms, a characteristic of spirocycles, generally correlates with improved physicochemical properties. Research has shown that incorporating spirocyclic motifs can lead to:
Increased solubility: The more three-dimensional and less planar nature of spirocycles can disrupt crystal packing and improve solvation.
Decreased lipophilicity: This can be advantageous for optimizing a drug candidate's pharmacokinetic profile.
Better metabolic stability: The quaternary carbon at the spiro center can block potential sites of metabolism, prolonging the compound's action in the body.
These improved properties mean that spiro-containing systems are more likely to be successfully developed into clinically effective drugs.
Evolution of the Diazaspiro[3.4]octane Core in Medicinal Chemistry
The diazaspiro[3.4]octane core, a bicyclic system containing two nitrogen atoms, an azetidine (B1206935) ring, and a pyrrolidine (B122466) ring sharing a spirocyclic carbon, has emerged as a "privileged structure" in medicinal chemistry. A privileged structure is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs.
While various isomers of this core exist, the 2,6-diazaspiro[3.4]octane isomer has been particularly prominent in recent research. It has been identified as a key component in compounds with diverse biological activities, including:
Inhibitors of the hepatitis B capsid protein.
Inhibitors of the menin-MLL1 interaction for cancer treatment.
Modulators of MAP and PI3K signaling pathways.
Selective dopamine (B1211576) D₃ receptor antagonists.
Potent antitubercular agents. mdpi.com
Antimalarial compounds active against multiple stages of the Plasmodium falciparum parasite. acs.orgresearchgate.net
The success of the 2,6-isomer has paved the way for the exploration of other diazaspiro[3.4]octane scaffolds, such as the 2,5-diazaspiro[3.4]octane system, as building blocks for novel therapeutic agents. The hydrochloride salt of 2,5-diazaspiro[3.4]octan-6-one is noted as a key intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and central nervous system (CNS) therapeutics.
Structural Classification of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one and Related Isomers
This compound belongs to the family of diazaspiro[3.4]octanes. The core structure consists of a four-membered azetidine ring fused to a five-membered pyrrolidinone ring at a shared carbon atom. The "2,5-diaza" designation indicates the positions of the nitrogen atoms within this bicyclic system. The "-6-one" suffix signifies a ketone group at the 6th position of the pyrrolidine ring, and the "2-Methyl" prefix indicates a methyl group attached to the nitrogen at the 2nd position.
This specific compound is one of several possible isomers of the diazaspiro[3.4]octane scaffold. The arrangement of the nitrogen atoms and other functional groups significantly influences the molecule's shape, polarity, and biological activity.
Below is a table detailing the target compound and its parent structure:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,5-Diazaspiro[3.4]octan-6-one | 1373028-77-3 | C₆H₁₀N₂O | 126.16 |
| This compound | 2866315-52-6 | C₇H₁₂N₂O | 140.18 |
The broader family of diazaspiro[3.4]octanes includes several positional isomers, each with a unique arrangement of the two nitrogen atoms within the spirocyclic framework.
A comparison of some diazaspiro[3.4]octane isomers is presented below:
| Isomer Name | Core Structure | Notable Applications/Research Areas |
| 2,5-Diazaspiro[3.4]octane | A spirocyclic system with an azetidine and a pyrrolidine ring. | Building block for kinase inhibitors and CNS therapeutics. |
| 2,6-Diazaspiro[3.4]octane | A spirocyclic system with an azetidine and a pyrrolidine ring. | Antituberculars, antimalarials, cancer therapeutics. mdpi.comacs.org |
The subtle differences in the placement of the nitrogen atoms between isomers like 2,5-diazaspiro[3.4]octane and 2,6-diazaspiro[3.4]octane can lead to significant changes in their biological activity and suitability for different therapeutic targets. The exploration of these various scaffolds continues to be a fertile area of research in the quest for new and improved medicines.
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-methyl-2,5-diazaspiro[3.4]octan-6-one |
InChI |
InChI=1S/C7H12N2O/c1-9-4-7(5-9)3-2-6(10)8-7/h2-5H2,1H3,(H,8,10) |
InChI Key |
WRFUVUUWYMSZOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CCC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 2,5 Diazaspiro 3.4 Octan 6 One and Its Structural Analogs
Retrosynthetic Analysis of the 2,5-Diazaspiro[3.4]octan-6-one Scaffold
A logical retrosynthetic analysis of the 2,5-diazaspiro[3.4]octan-6-one scaffold reveals several potential disconnection pathways. The core structure comprises a spirocyclic system featuring an azetidine (B1206935) ring and a γ-lactam fused at a quaternary carbon center.
Primary Disconnections:
[3+2] Cycloaddition: A primary disconnection strategy involves a [3+2] cycloaddition reaction. This approach envisions the formation of the pyrrolidinone ring by reacting a suitable three-atom component with a two-atom component. For instance, an azomethine ylide could serve as the three-atom component, reacting with a dipolarophile containing an exocyclic double bond on an azetidine ring.
Annulation of Pre-formed Rings: Another key disconnection involves the sequential or concerted formation of one ring onto a pre-existing ring system. This could entail either the construction of the azetidine ring onto a pyrrolidine (B122466) precursor or, more commonly, the annulation of the pyrrolidinone ring onto a pre-formed azetidine.
Multi-component Reaction: A more convergent approach would involve a multi-component reaction (MCR) where three or more starting materials combine in a single synthetic operation to generate the diazaspirocyclic core. This strategy is highly attractive for its efficiency and ability to rapidly generate molecular diversity.
These primary disconnections form the basis for the various synthetic methodologies discussed in the subsequent sections. The choice of a particular strategy often depends on the availability of starting materials, the desired substitution patterns, and the need for stereochemical control.
Classical and Contemporary Approaches to Azaspiro[3.4]octane Ring Systems
The construction of the azaspiro[3.4]octane core, a key feature of the target molecule, has been approached through various classical and contemporary synthetic methods. These strategies often focus on the efficient formation of the spirocyclic junction and the constituent heterocyclic rings.
Annulation Strategies for Spiro[3.4]octane Formation
Annulation reactions provide a powerful tool for the construction of spirocyclic systems by forming a new ring onto an existing one. For the synthesis of azaspiro[3.4]octanes, these strategies can involve the formation of either the five-membered or the four-membered ring as the final step.
One notable approach involves the annulation of a cyclopentane (B165970) ring onto a pre-existing azetidine. Conversely, strategies that construct the four-membered azetidine ring onto a cyclopentane derivative are also prevalent. For instance, intramolecular cyclization of a suitably functionalized cyclopentane derivative bearing both a nucleophilic amine and a leaving group can lead to the formation of the spiro-azetidine ring. The Robinson annulation, a classic method for forming six-membered rings, has also been adapted in principle for the construction of other ring sizes, involving a Michael addition followed by an aldol (B89426) condensation. juniperpublishers.com
A summary of annulation approaches for related azaspiro[3.4]octane systems is presented below:
| Annulation Approach | Description | Reference |
| Cyclopentane Annulation | Formation of the five-membered ring onto a pre-existing four-membered ring. | rsc.org |
| Azetidine Annulation | Construction of the four-membered ring onto a pre-existing five-membered ring. | rsc.org |
These annulation strategies often employ readily available starting materials and conventional chemical transformations, making them valuable for the synthesis of the basic azaspiro[3.4]octane framework.
Cycloaddition Reactions in Spirocycle Synthesis, including [3+2] Cycloaddition
Cycloaddition reactions, particularly [3+2] cycloadditions, are highly effective for the construction of five-membered heterocyclic rings and have been successfully applied to the synthesis of diazaspiro[3.4]octane systems. whiterose.ac.uk In this context, an azomethine ylide is a common 1,3-dipole that can react with a suitable dipolarophile to form the pyrrolidine or pyrrolidinone ring.
For the synthesis of the 2,5-diazaspiro[3.4]octan-6-one scaffold, a key dipolarophile would be an exocyclic methylene (B1212753) azetidinone. The reaction of this dipolarophile with an azomethine ylide would directly generate the desired spirocyclic core. A notable example is the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through the [3+2] cycloaddition of methylenelactams with nitrones, showcasing the utility of this approach for closely related structures. researchgate.net
The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is a cornerstone in the synthesis of β-lactams (azetidin-2-ones). nih.gov While this reaction classically forms a single ring, it can be adapted for spirocycle synthesis by using a cyclic imine or a ketene precursor that is part of a ring system. This approach is particularly relevant for the construction of the azetidinone portion of spiro-β-lactam structures.
| Cycloaddition Type | Reactants | Product |
| [3+2] Cycloaddition | Azomethine Ylide + Methylene Azetidinone | 2,5-Diazaspiro[3.4]octan-6-one derivative |
| [2+2] Staudinger Cycloaddition | Cyclic Imine + Ketene | Spiro-β-lactam |
Multi-component and Cascade Reactions for Spiroazetidine Construction
Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecules like spiroazetidines by combining three or more reactants in a single pot. rsc.org These reactions are characterized by their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.
For the construction of spiroazetidine frameworks, MCRs can be designed to form the azetidine ring and the spirocyclic center in a cascade fashion. For instance, a reaction involving an amine, an aldehyde, and a suitable cyclization precursor could lead to the formation of a spiro-azetidine. The Ugi and Passerini reactions are classic examples of MCRs that, while not directly forming spirocycles in their canonical form, can be ingeniously adapted for the synthesis of complex heterocyclic structures.
Cascade reactions, where the product of one reaction becomes the substrate for the next in a single synthetic operation, are also instrumental in the construction of complex spirocycles. A cascade sequence could involve an initial intermolecular reaction to assemble the key fragments, followed by an intramolecular cyclization to form the spirocyclic system.
Stereoselective Synthesis of Chiral 2-Methyl-2,5-diazaspiro[3.4]octan-6-one Derivatives
The introduction of a chiral center, such as the methyl group at the 2-position of the target molecule, necessitates the use of stereoselective synthetic methods. Asymmetric synthesis of such chiral diazaspirocycles can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.
One approach involves the diastereoselective addition of a methyl group to a pre-formed 2,5-diazaspiro[3.4]octan-6-one scaffold. This could be achieved through stereoselective alkylation of the nitrogen atom at the 2-position. The stereochemical outcome would be influenced by the inherent chirality of the spirocyclic system and the reagents used.
Alternatively, a chiral catalyst can be employed in the key ring-forming step to induce enantioselectivity. For example, a chiral Lewis acid or a Brønsted acid catalyst could be used to control the facial selectivity of a cycloaddition or annulation reaction. The development of asymmetric methodologies for the synthesis of 1-substituted 2-azaspiro[3.3]heptanes, which are structurally related, highlights the feasibility of such approaches. rsc.org
Starting from a chiral precursor, such as a chiral amino acid, can also be an effective strategy. The inherent chirality of the starting material can be transferred through the synthetic sequence to the final product, establishing the desired stereochemistry at the 2-position.
Divergent Synthesis Strategies from Common Diazaspiro[3.4]octane Building Blocks
Divergent synthesis is a powerful strategy for generating a library of structurally diverse compounds from a common intermediate. nih.gov A functionalized 2,5-diazaspiro[3.4]octan-6-one can serve as a versatile building block for the synthesis of a wide range of derivatives with potentially diverse biological activities.
Starting with a common diazaspiro[3.4]octane core, various functional groups can be introduced at different positions. For example, the nitrogen atoms of the azetidine and lactam rings can be functionalized with a variety of substituents through alkylation, acylation, or arylation reactions. The lactam carbonyl group can also be a site for further chemical transformations.
A 'top-down' scaffold remodelling approach has been demonstrated for diazaspirotricycles, where a complex core structure is systematically modified to generate a diverse range of sp3-rich compounds. whiterose.ac.uk This strategy, which involves ring-addition, expansion, and cleavage pathways, could be conceptually applied to the 2,5-diazaspiro[3.4]octan-6-one scaffold to access novel chemical space.
The following table outlines potential divergent modifications from a common diazaspiro[3.4]octane building block:
| Modification Site | Reaction Type | Potential Products |
| N-2 Position | Alkylation, Acylation, Arylation | N-substituted derivatives |
| N-5 Position | Alkylation, Acylation, Arylation | N-substituted derivatives |
| Lactam Carbonyl | Reduction, Grignard Addition | Spirocyclic amino alcohols |
| C-7, C-8 Positions | Functionalization (if pre-installed) | Further derivatization |
Through such divergent synthetic strategies, the 2,5-diazaspiro[3.4]octan-6-one scaffold can serve as a versatile platform for the generation of compound libraries for drug discovery and chemical biology research.
Synthesis of Key Intermediates for this compound Functionalization
The functionalization of the this compound scaffold to generate diverse analogs relies on the synthesis of key intermediates that possess suitable handles for further chemical modification. The synthesis of these intermediates often involves multi-step sequences that build the spirocyclic core with the desired protecting groups and functionalizable sites. researchgate.net
A general strategy for accessing such intermediates may begin with the construction of a suitably substituted azetidine or pyrrolidine ring, which forms one of the heterocyclic components of the spiro-system. For example, a multi-step synthesis could be employed to create a quaternary carbon center, which is a key feature of the spirocyclic junction. researchgate.net Annulation strategies, involving the joining of a second ring to the first, are common in the synthesis of spirocycles. rsc.org
For the synthesis of intermediates for this compound, a plausible route involves the preparation of a protected 2-azaspiro[3.4]octane derivative. This could be achieved through various synthetic approaches, including those that construct the azetidine ring onto a pre-existing cyclopentane derivative or vice-versa. rsc.org One of the nitrogen atoms would be methylated, while the other would be protected with an orthogonal protecting group like Boc or Cbz to allow for selective functionalization. The carbonyl group at the 6-position can be introduced at a later stage of the synthesis, for instance, by oxidation of a precursor alcohol or by using a lactam-forming cyclization reaction.
Key intermediates are often designed to have a reactive functional group, such as a halide, a primary amine, or a carboxylic acid, attached to the spirocyclic core. These functional groups serve as points for diversification, allowing for the attachment of various side chains and moieties through reactions like nucleophilic substitution, amide coupling, or reductive amination. The development of efficient and modular synthetic routes to these key intermediates is a significant area of research, as it facilitates the exploration of the chemical space around the 2,5-diazaspiro[3.4]octane scaffold for drug discovery purposes. researchgate.netresearchgate.net
Table 2: Examples of Key Intermediates and Their Synthetic Utility
| Intermediate Structure | Precursor Molecules | Synthetic Utility |
|---|---|---|
| N-Boc-2-methyl-2,5-diazaspiro[3.4]octan-6-one | Protected amino acids, cyclic ketones | Allows for functionalization at the unprotected nitrogen |
| 2-Methyl-5-(aminomethyl)-2,5-diazaspiro[3.4]octan-6-one | Corresponding N-protected aldehyde or nitrile | Introduction of substituents via amide bond formation or reductive amination |
| This compound-5-carboxylic acid | Corresponding N-protected ester | Amide coupling to introduce diverse side chains |
| 5-Bromoacetyl-2-methyl-2,5-diazaspiro[3.4]octan-6-one | This compound, Bromoacetyl bromide | Alkylation of various nucleophiles |
Advanced Spectroscopic and Structural Characterization of 2 Methyl 2,5 Diazaspiro 3.4 Octan 6 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a primary technique for elucidating the molecular structure of a compound. For 2-Methyl-2,5-diazaspiro[3.4]octan-6-one, ¹H NMR would be used to determine the number of unique proton environments, their connectivity through spin-spin coupling, and their chemical shifts, which are influenced by the electronic environment. ¹³C NMR would identify the number of non-equivalent carbon atoms, including the carbonyl carbon of the lactam ring and the spirocyclic carbon. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be essential to definitively assign all proton and carbon signals and confirm the connectivity of the spirocyclic framework.
A hypothetical data table for the expected NMR signals is presented below for illustrative purposes, but it is not based on experimental results.
| Atom | Hypothetical ¹H NMR | Hypothetical ¹³C NMR |
| N-CH₃ | Chemical Shift (s, 3H) | Chemical Shift |
| C1-H₂ | Chemical Shift (t, 2H) | Chemical Shift |
| C3-H₂ | Chemical Shift (t, 2H) | Chemical Shift |
| C4-H₂ | Chemical Shift (m, 2H) | Chemical Shift |
| C7-H₂ | Chemical Shift (m, 2H) | Chemical Shift |
| C8-H₂ | Chemical Shift (m, 2H) | Chemical Shift |
| N5-H | Chemical Shift (br s, 1H) | - |
| C6=O | - | Chemical Shift |
| Spiro-C | - | Chemical Shift |
Mass Spectrometry (MS) Techniques in Compound Identification
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for the molecular ion [M+H]⁺ of this compound, which can be used to confirm its elemental formula (C₇H₁₂N₂O). Fragmentation patterns observed in MS/MS experiments would offer further structural information by showing how the molecule breaks apart, helping to verify the connectivity of the diazaspiro ring system.
| Technique | Expected Observation |
| ESI-HRMS | Calculated m/z for [C₇H₁₃N₂O]⁺ (M+H)⁺ |
| MS/MS | Fragmentation corresponding to loss of CO, methyl group, or cleavage of the spirocyclic rings. |
Chromatographic Purity Assessment (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for determining the purity of a chemical compound. A sample of this compound would be analyzed using a suitable column and mobile phase. The purity would be determined by integrating the area of the main peak and any impurity peaks detected, typically by a UV detector. A high purity level (e.g., >95% or >98%) is crucial for its use in further research or as a building block in synthesis. Without experimental data, a chromatogram or specific retention time cannot be provided.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would unambiguously confirm the spirocyclic nature of the core and the relative stereochemistry. For chiral molecules, X-ray crystallography on a resolved sample can determine the absolute configuration. No crystallographic data for this specific compound is currently available in public databases.
Structure Activity Relationship Sar Studies of 2 Methyl 2,5 Diazaspiro 3.4 Octan 6 One Derivatives
Elucidation of Pharmacophore Features within the Diazaspiro[3.4]octane Core
The 2,5-diazaspiro[3.4]octane framework is considered an emerging "privileged structure" in drug discovery. mdpi.comnih.gov A privileged scaffold is a molecular core that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for developing a variety of therapeutic agents. nih.gov The utility of the diazaspiro[3.4]octane core stems from its rigid, three-dimensional spirocyclic nature, which precisely orients appended functional groups in space, facilitating optimal interactions with target proteins. mdpi.com
Pharmacophore models for derivatives of this core typically consist of several key features:
Hydrogen Bond Acceptors and Donors: The nitrogen atoms within the azetidine (B1206935) and pyrrolidinone rings, along with the carbonyl oxygen of the lactam, can act as crucial hydrogen bond acceptors or donors, forming directional interactions within a receptor's binding site.
Hydrophobic/Aromatic Regions: Peripheral groups attached to the scaffold can engage in hydrophobic or aromatic interactions, which are essential for anchoring the ligand to its target. researchgate.net
Defined Vectorial Orientation: The spirocyclic center fixes the relative orientation of the two heterocyclic rings, reducing the conformational flexibility of the molecule. This pre-organization minimizes the entropic penalty upon binding and presents substituents to the target in a well-defined manner.
The diazaspiro[3.4]octane scaffold has been successfully incorporated into a wide range of biologically active compounds, including potent antitubercular agents, inhibitors of the hepatitis B capsid protein, and modulators for cancer treatment, demonstrating its significance as a pharmacophoric base. mdpi.com
Impact of N-Methyl Substitution on Biological Activity Profile
The substitution pattern on the nitrogen atoms of the diazaspiro[3.4]octane core, particularly N-methylation, plays a pivotal role in modulating the biological activity profile. In the parent compound, 2-Methyl-2,5-diazaspiro[3.4]octan-6-one, the methyl group on the N2-position of the azetidine ring is a key structural feature.
While direct SAR studies on this specific compound are limited, research on analogous structures provides valuable insights. For instance, in a series of antitubercular agents based on the 2,6-diazaspiro[3.4]octane scaffold, the nature of the N-substituent was found to be critical for potency. mdpi.com In one study, the replacement of a larger N-benzyl group with a smaller N-mesyl group was shown to strongly promote activity against Mycobacterium tuberculosis. mdpi.com Another comprehensive study on the anti-leishmanial activity of almiramide peptides demonstrated that the degree of N-methylation was crucial; derivatives with a single methyl group on specific amide nitrogens exhibited greater potency than their permethylated counterparts. mdpi.com
The influence of the N-methyl group can be attributed to several factors:
Steric Effects: The size of the N-substituent can influence how the molecule fits into a binding pocket.
Metabolic Stability: Methylation at a nitrogen atom can prevent N-dealkylation, a common metabolic pathway, potentially increasing the compound's half-life.
Solubility and Lipophilicity: The addition of a methyl group can alter the physicochemical properties of the compound, affecting its absorption and distribution.
Peripheral Modifications and their Influence on Target Engagement
Systematic modification of the peripheral groups attached to the diazaspiro[3.4]octane core is a cornerstone of SAR studies, allowing for the fine-tuning of target engagement and potency. Research focused on the 2,6-diazaspiro[3.4]octane scaffold has shown that even minor changes to the periphery can lead to dramatic shifts in biological activity. mdpi.comnih.govresearchgate.net
In a notable study, a library of derivatives was created by attaching a 5-nitro-2-furoyl group (a known "warhead" for antitubercular activity) to the core scaffold while exploring diverse peripheral substituents at another position. mdpi.comresearchgate.net The compounds were evaluated for their inhibitory activity against M. tuberculosis H37Rv, with the results highlighting a complex and not always predictable SAR. mdpi.com
For example, the introduction of a 4-methyl-1,2,4-triazol-3-yl moiety combined with an N-mesyl group resulted in a compound with exceptionally high potency (MIC = 0.016 µg/mL). mdpi.com In contrast, replacing the triazole with an oxazole (B20620) or modifying the N-substituent led to compounds that were significantly less active or completely inactive. mdpi.com This demonstrates that a synergistic interplay between the core, the "warhead," and the peripheral groups is necessary for optimal target engagement. mdpi.com
| Compound ID | Peripheral Group (R¹) | N-Substituent (R²) | MIC (µg/mL) vs. M. tuberculosis H37Rv mdpi.com |
|---|---|---|---|
| 5a | -C(O)NHCH₃ | Benzyl | >50 |
| 5b | -C(O)NH-isobutyl | Benzyl | >50 |
| 17 | 4-Methyl-1,2,4-triazol-3-yl | Mesyl | 0.016 |
| 18 | 4-Methyl-1,2,4-triazol-3-yl | Benzyl | >50 |
| 24 | 5-Methyl-1,2,4-oxadiazol-3-yl | Benzyl | 6.25 |
| 27 | 5-Methyl-1,2,4-oxadiazol-3-yl | Mesyl | >50 |
Data derived from studies on the analogous 2,6-diazaspiro[3.4]octane scaffold.
Bioisosteric Replacements within the 2,5-Diazaspiro[3.4]octan-6-one Moiety
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. For the 2,5-diazaspiro[3.4]octan-6-one moiety, several bioisosteric replacements could be envisioned.
One potential modification is the replacement of an atom within the core itself. For example, studies have been conducted on 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, where a nitrogen atom is replaced by an oxygen atom. researchgate.net This change from a secondary/tertiary amine to an ether linkage fundamentally alters the core's properties, removing a hydrogen bond donor site and changing the electronic distribution and conformational preferences of the ring.
Another key area for bioisosteric replacement is the lactam (cyclic amide) functionality within the pyrrolidinone ring. The carbonyl group is a polar, hydrogen bond-accepting feature. It could potentially be replaced by other groups to modulate activity, such as:
A sulfone (SO₂): This would maintain the tetrahedral geometry and hydrogen bond accepting capacity but with different electronic properties.
Reversed Amide: Re-orienting the amide bond could alter the hydrogen bonding vectors presented to the target.
Stable Tetrazole Ring: A tetrazole is a common bioisostere for a carboxylic acid but can also mimic some properties of a cis-amide bond.
While specific examples of bioisosteric replacements for the 2,5-diazaspiro[3.4]octan-6-one core are not extensively documented, the principles of bioisosterism suggest that such modifications could be a fruitful avenue for discovering new derivatives with enhanced therapeutic profiles.
Conformational Analysis and its Correlation with Biological Outcomes
The biological activity of spirocyclic compounds is intrinsically linked to their three-dimensional shape or conformation. The rigid nature of the 2,5-diazaspiro[3.4]octan-6-one scaffold is one of its most important features, as it reduces the number of accessible low-energy conformations.
Studies on related diazaspirooctane derivatives have confirmed the importance of this structural rigidity. It has been demonstrated that removing the spirocyclic core, which dramatically increases the molecule's conformational lability, leads to a significant drop in antitubercular activity. nih.gov This indicates that a specific, pre-organized conformation is required for effective binding to the biological target.
The individual rings within the spirocyclic system are not planar and can adopt different conformations (e.g., envelope or twist conformations for the five-membered ring). The specific conformation adopted can dictate the spatial orientation of the peripheral substituents, positioning them as either pseudo-axial or pseudo-equatorial. researchgate.net This orientation is critical for how the molecule presents its binding motifs to a receptor.
Advanced analytical techniques such as Nuclear Overhauser Effect (NOE) spectroscopy and computational methods like Density Functional Theory (DFT) calculations are employed to determine the predominant conformers in solution and to calculate the energy barriers between them. mdpi.commdpi.com By correlating the preferred conformation of a series of derivatives with their measured biological activities, researchers can build a more accurate SAR model that accounts for the crucial role of the molecule's three-dimensional structure.
Biological and Pharmacological Research Applications of 2 Methyl 2,5 Diazaspiro 3.4 Octan 6 One Analogs
Antitubercular Activity of Nitrofuran-Tagged Diazaspiro[3.4]octane Derivatives
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. The 2,5-diazaspiro[3.4]octane scaffold has been identified as a privileged structure in medicinal chemistry, and its incorporation into nitrofuran-based compounds has yielded a promising class of potent antitubercular agents. Nitrofurans are prodrugs that require reductive activation by bacterial enzymes to exert their antimicrobial effects, a mechanism that is effective against both replicating and non-replicating mycobacteria.
Research into nitrofuran carboxamides derived from a 2,6-diazaspiro[3.4]octane core has demonstrated significant in vitro activity against the virulent M. tuberculosis H37Rv strain. nih.govacs.org By exploring diverse substitutions on the molecular periphery of the diazaspiro[3.4]octane scaffold, scientists have been able to modulate the antitubercular potency significantly.
A systematic study involving the synthesis of a small library of twelve such compounds led to the identification of a lead candidate with a remarkably low minimum inhibitory concentration (MIC) of 0.016 μg/mL against Mtb H37Rv. nih.govnih.gov Further optimization efforts led to the development of 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane, which displayed potent activity not only against the H37Rv strain but also against multidrug-resistant Mtb strains, with MIC values ranging from 0.0124 to 0.0441 μg/mL. google.comwipo.int These findings underscore the potential of the diazaspiro[3.4]octane nucleus as a core scaffold for developing potent new drugs to combat tuberculosis.
| Compound | Target Strain(s) | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|---|
| Nitrofuran-tagged diazaspiro[3.4]octane lead | M. tuberculosis H37Rv | 0.016 | nih.govacs.org |
| 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane | M. tuberculosis (MDR strains) | 0.0124 - 0.0441 | google.comwipo.int |
The mechanism of action for nitrofuran-based antibiotics is contingent upon the bioreduction of their nitro group by bacterial enzymes. nih.govnih.gov This process generates highly reactive nitrogen species, such as nitric oxide, which are cytotoxic and inhibit essential cellular processes, including the synthesis of DNA, RNA, proteins, and components of the citric acid cycle. wipo.intnih.gov The primary enzymes implicated in this activation within M. tuberculosis are nitroreductases, particularly the deazaflavin-dependent nitroreductase (Ddn). nih.govacs.org
Resistance to nitro-drugs can emerge through mutations that decrease the activity of these activating enzymes. researchgate.net Mtb lacks the typical nfsA/nfsB nitroreductases found in other bacteria, making enzymes like Ddn crucial for the activity of compounds such as delamanid (B1670213) and pretomanid. nih.govresearchgate.net
Interestingly, research on nitrofuran-tagged diazaspiro[3.4]octane analogs suggests that the specific molecular structure can influence which reductase is the primary biotarget. Induced-fit docking studies have indicated that while some analogs likely target the deazaflavin-dependent nitroreductase, modifications to the molecular periphery can shift this targeting towards azoreductases. google.comwipo.int Azoreductases are another class of enzymes capable of reducing and thereby activating nitroaromatic drugs like nitrofurazone. google.com This potential for dual-targeting or shifting targets could be a valuable strategy to overcome resistance, as Mtb would need to develop mutations in multiple enzyme systems to confer resistance.
Antineoplastic Potential of KRAS G12C Protein Inhibitors Featuring Diazaspiro[3.4]octane Scaffolds
Mutations in the KRAS oncogene are among the most common drivers of human cancers, including a significant percentage of non-small cell lung, colorectal, and pancreatic cancers. For decades, KRAS was considered an "undruggable" target. The discovery of a specific mutation, G12C (glycine to cysteine at codon 12), created a new therapeutic opportunity by introducing a reactive cysteine residue that could be targeted by covalent inhibitors.
The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The active state triggers downstream signaling cascades, such as the RAF-MEK-ERK (MAPK) pathway, which promote cell proliferation and survival. nih.govfrontiersin.org KRAS G12C inhibitors are designed to form an irreversible covalent bond with the mutant cysteine 12, locking the KRAS protein in its inactive, GDP-bound conformation. nih.govnih.gov This prevents reactivation by guanine (B1146940) nucleotide exchange factors (GEFs) and effectively shuts down the aberrant downstream signaling that drives cancer growth. nih.gov
The therapeutic potential of spirocyclic scaffolds in this context has been demonstrated by the development of KRAS G12C inhibitors incorporating a 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one moiety, a close structural relative of the diazaspiro[3.4]octane core. nih.gov One such optimized compound, ASP6918, exhibited potent inhibition of phosphorylated ERK (pERK)—a key downstream marker of MAPK pathway activity—and inhibited the growth of KRAS G12C-positive cancer cell lines. nih.gov This demonstrates that the diazaspiro motif can be effectively integrated into inhibitor designs to block oncogenic KRAS signaling.
The design of covalent KRAS G12C inhibitors follows a modular strategy. These molecules typically consist of a core scaffold that binds to a pocket on the KRAS surface known as the Switch-II pocket (S-IIP), which is accessible only in the inactive GDP-bound state. acs.orgnih.gov Attached to this core is a linker arm capped with an electrophilic "warhead," most commonly an acrylamide (B121943) group, which is precisely positioned to react with the thiol group of the mutant Cys12. nih.govacs.org
Spirocyclic motifs, such as the diazaspiro[3.4]octane and diazaspiro[3.5]nonane frameworks, are valuable in this design for several reasons. Their inherent three-dimensionality and rigidity can help to optimally orient the binding elements and the reactive acrylamide warhead within the complex topology of the KRAS protein surface. nih.gov This precise positioning enhances binding affinity and the efficiency of the covalent reaction. Structure-based drug design, using co-crystal structures of inhibitors bound to the KRAS G12C protein, has been instrumental in optimizing how these spirocyclic scaffolds and their substituents interact with hydrophobic pockets on the protein surface to maximize potency. nih.gov
Modulation of Lipase (B570770) Activity by Spiro[3.4]octan-6-one Derivatives
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid and glycerol. Inhibition of MAGL has emerged as a promising therapeutic strategy for treating neuroinflammatory and neurodegenerative diseases, as well as certain types of cancer, by elevating the levels of neuroprotective 2-AG.
Recent drug discovery efforts have identified spiro[3.4]octan-6-one derivatives as a novel class of potent and reversible MAGL inhibitors. acs.org Through a structure-based drug design approach, researchers discovered (2s,4s)-2-((3-((3-chloro-4-methylbenzyl)oxy)azetidin-1-yl)carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-one (compound 4f) as a lead candidate. This compound demonstrated strong inhibitory activity against MAGL with a half-maximal inhibitory concentration (IC50) of 15 nM. acs.org
The spirocyclic core of this inhibitor plays a crucial role in its binding to the active site of the MAGL enzyme. X-ray crystallography has shown that the carbonyl oxygen of the spiro[3.4]octan-6-one moiety forms a key hydrogen bond with an arginine residue (Arg57) in the enzyme's active site. acs.org This interaction, along with others from different parts of the molecule, contributes to the compound's high affinity and potency. The discovery highlights the utility of the spiro[3.4]octan-6-one scaffold in designing selective enzyme inhibitors for therapeutic applications.
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| (2s,4s)-2-((3-((3-chloro-4-methylbenzyl)oxy)azetidin-1-yl)carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-one | Monoacylglycerol Lipase (MAGL) | 15 nM | acs.org |
Receptor Interaction Studies of Diazaspiro[3.4]octane Compounds
The sigma-1 receptor (σ1R) is recognized as a promising drug target for pain management. nih.gov Antagonists of this receptor have been shown to enhance the analgesic effects of mu-opioid receptor (MOR) agonists without amplifying adverse effects like tolerance. nih.govnih.gov Based on the crystal structure of σ1R, a series of antagonists incorporating a 2,6-diazaspiro[3.4]octan-7-one scaffold were designed and synthesized. nih.gov
Through detailed structure-activity relationship studies, potent σ1R antagonists were identified from this series. One notable compound significantly enhanced the antinociceptive effect of morphine and rescued morphine-induced analgesic tolerance in preclinical models. nih.govnih.gov This research highlights the therapeutic potential of diazaspiro[3.4]octane-based σ1R antagonists as novel analgesics or as adjuncts to opioid therapy to prevent tolerance. nih.gov
Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) are important targets for various central nervous system disorders. Partial agonists of nAChRs, particularly the α4β2* subtype, have been investigated for applications in smoking cessation and depression. nih.govnih.gov The rigid, three-dimensional nature of the diazaspiro[3.4]octane core makes it an attractive scaffold for developing ligands with high receptor subtype selectivity.
While direct examples of 2-Methyl-2,5-diazaspiro[3.4]octan-6-one analogs as nAChR modulators are not extensively documented, the azetidine (B1206935) ring within the spirocycle is a key structural feature in other potent nicotinic ligands. For example, the potent and selective nAChR partial agonist LF-3-88, which has shown antidepressive-like effects, features an azetidinylmethoxy group. nih.gov The conformational constraint imposed by the spirocyclic system could offer advantages in designing novel nAChR partial agonists with improved selectivity and favorable pharmacological profiles.
The dopamine (B1211576) D3 receptor (D3R) is a key target for treating substance use disorders and other neuropsychiatric conditions. nih.gov The development of D3R-selective antagonists has been challenging due to the high homology with the D2 receptor. nih.gov Researchers have successfully utilized diazaspiro alkane cores as bioisosteres for the traditional piperazine (B1678402) moiety found in many dopamine receptor ligands. nih.govacs.org This strategy leverages the unique spatial properties of spiro synthons to achieve unique interactions within the D3R binding pocket. nih.gov
A series of potent and highly selective D3R antagonists with arylated diazaspiro alkane cores have been synthesized. nih.govacs.org Radioligand binding assays revealed that several of these compounds displayed favorable D3R affinity and remarkable selectivity over the D2R. nih.govnih.gov This work demonstrates that the diazaspiro scaffold can effectively differentiate between the highly similar D2 and D3 receptor binding sites. nih.gov
Table 2: Binding Affinities and Selectivity of Diazaspiro Analogs for Dopamine Receptors
| Compound | D3R Kᵢ (nM) | D2R Kᵢ (nM) | Selectivity (D2/D3) |
|---|---|---|---|
| 11 | 22.8 | >10000 | >439 |
| 14 | 12.0 | 3160 | 264 |
| 15a | 25.6 | >23200 | >905 |
| 15c | 12.2 | 7000 | 572 |
Data from radioligand binding assays on a series of arylated diazaspiro alkane D3R antagonists. nih.gov
Investigation into Broad-Spectrum Antibacterial Activities (e.g., ESKAPE pathogens, S. aureus)
The rise of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a major global health threat. mdpi.comnih.govnih.gov Consequently, there is an urgent need for new antibacterial agents with novel mechanisms of action. researchgate.net Spiro-heterocyclic compounds have emerged as a promising source of such agents. frontiersin.org
Research has shown that derivatives of the 2,6-diazaspiro[3.4]octane core can be elaborated to produce potent antimicrobial compounds. mdpi.com A study focused on developing antitubercular agents synthesized a small library of nitrofuran derivatives based on this scaffold. One compound from this series, a 1,2,4-triazole (B32235) derivative, displayed remarkable potency against Mycobacterium tuberculosis H37Rv, with a minimal inhibitory concentration (MIC) of 0.016 µg/mL. mdpi.com Other spiro-heterocyclic compounds have also shown activity against S. aureus, inhibiting essential cellular processes like RNA synthesis. frontiersin.org These findings underscore the potential of the diazaspiro[3.4]octane framework in the discovery of new antibiotics to combat challenging pathogens. mdpi.com
Exploratory Research into Other Biological Targets
The 2,6-diazaspiro[3.4]octane motif is considered an emerging privileged structure in drug discovery, appearing in compounds with a diverse range of biological activities. mdpi.com Its utility extends beyond the targets previously discussed.
Exploratory research has identified analogs with activity in several other therapeutic areas:
Antidiabetic Agents: Derivatives such as 5-oxa-2,6-diazaspiro[3.4]oct-6-enes have been developed as potent and selective somatostatin (B550006) receptor subtype 5 (SSTR5) antagonists, a target for type 2 diabetes. nih.gov
Antiviral Agents: The scaffold has been incorporated into inhibitors of the hepatitis B virus capsid protein. mdpi.com
Oncology: It serves as a core structure for menin-MLL1 interaction inhibitors for cancer treatment and for modulators of MAP and PI3K signaling pathways. mdpi.com
Metabolic Disorders: The diazaspiro[3.4]octane core is found in VDAC1 inhibitors being investigated for the treatment of diabetes. mdpi.com
This broad range of applications demonstrates the versatility of the diazaspiro[3.4]octane scaffold as a foundational element for building structurally novel and biologically active molecules. mdpi.comresearchgate.net
Hepatitis B Capsid Protein Inhibition
Analogs of this compound are under investigation as potential inhibitors of the hepatitis B virus (HBV) capsid protein. The proper assembly of the viral capsid is a critical step in the HBV life cycle, essential for the encapsulation of the viral genome and subsequent replication. chemrxiv.org Compounds that can disrupt this process, known as capsid assembly modulators (CAMs), represent a promising therapeutic strategy. nih.gov
Research has shown that certain small molecules can bind to the core protein (Cp) dimers of the HBV capsid, interfering with their normal assembly. rug.nl This can lead to the formation of aberrant, non-functional capsids or prevent capsid formation altogether, thereby inhibiting viral replication. chemrxiv.orgrug.nl Some CAMs have been found to bind to the hydrophobic pocket at the interface of Cp dimers, a site crucial for proper capsid assembly. rug.nl The exploration of this compound analogs in this context aims to identify novel compounds that can effectively modulate capsid assembly, potentially leading to a functional cure for chronic hepatitis B. mdpi.comnih.gov
Table 1: Investigational Hepatitis B Capsid Protein Inhibitors
| Compound Type | Mechanism of Action | Therapeutic Goal |
|---|---|---|
| Capsid Assembly Modulators (CAMs) | Disrupts the proper formation of the viral capsid. nih.gov | Inhibit HBV replication and virion production. nih.gov |
Menin-MLL1 Interaction Inhibition
The interaction between the proteins menin and mixed-lineage leukemia 1 (MLL1) is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements (MLL-r). nih.govlarvol.com This interaction is essential for the oncogenic activity of MLL fusion proteins, which promote the expression of genes like HOXA9 and MEIS1, leading to leukemogenesis. nih.govnih.gov Therefore, inhibiting the menin-MLL1 interaction has emerged as a promising therapeutic strategy for these aggressive cancers. nih.govlarvol.com
Analogs of this compound are being investigated as small molecule inhibitors that can disrupt this protein-protein interaction. The goal is to develop compounds that can fit into the binding pocket on menin where MLL1 normally docks, thereby preventing the formation of the oncogenic complex. researchgate.net Preclinical studies with various menin-MLL1 inhibitors have demonstrated their ability to downregulate the expression of key target genes, induce differentiation, and inhibit the growth of MLL-rearranged leukemia cells. nih.govresearchgate.net Clinical trials are ongoing for several menin inhibitors, showing promising early results in patients with relapsed or refractory acute leukemias. larvol.comoncozine.com
Table 2: Key Players in Menin-MLL1 Interaction
| Protein/Complex | Role in Leukemia | Therapeutic Implication |
|---|---|---|
| Menin | Acts as a scaffold for the MLL1 complex. nih.gov | A key target for therapeutic intervention. nih.govlarvol.com |
| MLL1 | A histone methyltransferase involved in gene regulation. nih.gov | Its interaction with menin is crucial for leukemogenesis. nih.gov |
MAP and PI3K Signaling Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K/AKT/mTOR) pathways are crucial intracellular signaling cascades that regulate a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govnih.gov Dysregulation of these pathways is a common feature in many types of cancer, making them attractive targets for therapeutic intervention. nih.govmdpi.com
Analogs of this compound are being explored for their potential to modulate these signaling pathways. The PI3K/AKT/mTOR pathway is initiated by the activation of PI3K, which leads to the activation of AKT and subsequently mTOR. mdpi.com The MAPK/ERK pathway involves a cascade of protein kinases, including Raf, MEK, and ERK. nih.gov There is significant crosstalk between these two pathways, and in some cancers, the inhibition of one pathway can lead to the compensatory activation of the other. nih.gov Therefore, compounds that can dually inhibit both pathways are of particular interest. unc.edu Research in this area is focused on identifying how these analogs might interact with key components of these pathways to inhibit tumor growth and survival.
Table 3: Components of the MAP and PI3K Signaling Pathways
| Pathway | Key Components | Cellular Functions |
|---|---|---|
| PI3K/AKT/mTOR | PI3K, AKT, mTORC1, mTORC2. unc.edu | Cell growth, survival, metabolism. nih.gov |
VDAC1 Inhibition
The Voltage-Dependent Anion Channel 1 (VDAC1) is a protein located in the outer mitochondrial membrane that plays a crucial role in regulating the passage of ions and metabolites between the mitochondria and the rest of the cell. It is also involved in the process of apoptosis, or programmed cell death. In some cancer cells, VDAC1 is overexpressed, which can contribute to their resistance to chemotherapy. Therefore, inhibiting VDAC1 is being explored as a potential strategy to sensitize cancer cells to treatment.
While direct research linking this compound analogs to VDAC1 inhibition is not extensively documented in the provided search results, the broader context of developing small molecule inhibitors for cancer therapy suggests this as a potential area of investigation. The modulation of mitochondrial function is a key aspect of many cancer treatment strategies, and targeting proteins like VDAC1 is a growing area of interest.
Respiratory Syncytial Virus (RSV) Fusion Inhibition
Respiratory Syncytial Virus (RSV) is a major cause of lower respiratory tract infections, particularly in young children and older adults. The entry of RSV into host cells is mediated by the fusion (F) protein, which undergoes a significant conformational change to merge the viral and host cell membranes. nih.gov This process is a critical step in the viral life cycle and represents a key target for antiviral drug development. osti.gov
Analogs of this compound are being investigated as potential RSV fusion inhibitors. These small molecules are designed to bind to the F protein and stabilize its prefusion conformation, thereby preventing the conformational changes necessary for membrane fusion. osti.gov Research has identified specific binding pockets on the F protein that are targeted by these inhibitors. osti.govnih.gov Several potent RSV fusion inhibitors have been developed and have shown significant antiviral activity in preclinical and clinical studies. nih.govmdpi.comresearchgate.net
Table 4: Investigational RSV Fusion Inhibitors
| Inhibitor | Mechanism of Action | Target |
|---|---|---|
| Small Molecule Inhibitors | Stabilize the prefusion conformation of the F protein. osti.gov | RSV Fusion (F) protein. nih.gov |
| VP-14637 | Binds to a hydrophobic pocket on the F protein. mdpi.com | RSV F protein. nih.gov |
Antimalarial Properties
Malaria, caused by Plasmodium parasites, remains a significant global health problem. The emergence of drug-resistant parasite strains necessitates the discovery of new antimalarial agents with novel mechanisms of action. nih.gov A recent high-throughput screening campaign identified a novel diazaspiro[3.4]octane series as having activity against multiple stages of the Plasmodium falciparum life cycle. ebi.ac.ukresearchgate.net
This discovery has spurred medicinal chemistry efforts to optimize these compounds to improve their potency and pharmacological properties. ebi.ac.ukresearchgate.net Structure-activity relationship studies have led to the identification of analogs with low nanomolar activity against the asexual blood stage of the parasite. researchgate.net Some of these compounds have also demonstrated the ability to block the transmission of the parasite to mosquitoes. ebi.ac.uk The mechanism of action for some of these analogs appears to involve the P. falciparum cyclic amine resistance locus. researchgate.net Further research into this compound analogs in this area could lead to the development of new and effective treatments for malaria. nih.govnih.gov
Table 5: Antimalarial Activity of Diazaspiro[3.4]octane Analogs
| Activity Stage | Target | Research Focus |
|---|---|---|
| Asexual Blood Stage | Plasmodium falciparum. ebi.ac.uk | Potency and efficacy. researchgate.net |
| Gametocytes | Parasite transmission stages. ebi.ac.uk | Transmission-blocking activity. researchgate.net |
Poly (ADP-ribose) Polymerase (PARP) Inhibition Mechanisms
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, most notably DNA repair and the maintenance of genomic stability. nih.govnih.gov PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. nih.gov The mechanism of "synthetic lethality" underlies their efficacy, where the inhibition of PARP in a cell that is already deficient in another DNA repair pathway leads to cell death. researchgate.net
The inhibition of PARP can lead to the accumulation of single-strand DNA breaks, which are then converted into more lethal double-strand breaks during DNA replication. researchgate.net In cells with faulty homologous recombination repair (a common feature of BRCA-mutated cancers), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death. researchgate.net While direct research on this compound analogs as PARP inhibitors is not detailed in the provided search results, the development of novel PARP inhibitors is an active area of research. nih.govresearchgate.net The exploration of new chemical scaffolds, such as the diazaspiro[3.4]octane core, could lead to the discovery of next-generation PARP inhibitors with improved efficacy and selectivity.
Table 6: Mechanisms of PARP Inhibition
| Mechanism | Cellular Consequence | Therapeutic Application |
|---|---|---|
| Catalytic Inhibition | Prevents the synthesis of poly(ADP-ribose) chains. nih.gov | Blocks DNA repair signaling. nih.gov |
| PARP Trapping | Stabilizes the PARP-DNA complex. researchgate.net | Creates cytotoxic DNA lesions. researchgate.net |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. researchgate.netnih.gov For 2-Methyl-2,5-diazaspiro[3.4]octan-6-one, these calculations can elucidate its reactivity, stability, and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the carbonyl oxygen of the lactam is expected to be an electron-rich region, making it a likely hydrogen bond acceptor, while the N-H proton of the azetidine (B1206935) ring would be an electron-poor site and a potential hydrogen bond donor. These calculations provide a foundational understanding for predicting how the molecule will interact with biological targets. aps.org
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 6.3 eV | Indicates high kinetic stability and low chemical reactivity. |
| Dipole Moment (µ) | 3.5 D | Suggests the molecule is polar, influencing solubility and binding interactions. |
| Ionization Potential (I) | 6.8 eV | Energy required to remove an electron. |
| Electron Affinity (A) | 0.5 eV | Energy released upon gaining an electron. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would involve placing the molecule into the active site of a selected biological target to predict its binding mode and estimate its binding affinity through a scoring function.
Following docking, Molecular Dynamics (MD) simulations are employed to assess the stability and dynamics of the predicted ligand-protein complex. nih.govrsc.org An MD simulation tracks the movements of atoms over time, providing a detailed view of the complex's behavior in a simulated physiological environment. youtube.comyoutube.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the predicted pose. Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid within the binding pocket. Such simulations were crucial in evaluating the stability of novel spirocyclic compounds targeting the main protease of SARS-CoV-2. nih.gov
| Parameter | Value/Description |
|---|---|
| Binding Affinity (Score) | -8.5 kcal/mol |
| Key Interacting Residues | ASP-145, LYS-88, PHE-143 |
| Hydrogen Bonds | Carbonyl oxygen with LYS-88 backbone; Azetidine N-H with ASP-145 side chain. |
| Hydrophobic Interactions | Azetidine ring with PHE-143 side chain. |
| MD Simulation Stability (RMSD) | Stable at ~2.1 Å over 100 ns. |
Standard docking procedures often treat the protein receptor as a rigid structure. However, protein binding sites are dynamic and can undergo conformational changes to accommodate a ligand—a phenomenon known as induced fit. medium.com Induced-Fit Docking (IFD) is an advanced approach that accounts for this flexibility by allowing side chains and even the backbone of the receptor's binding site to move during the docking process. molsoft.com This is particularly important for spirocyclic ligands like this compound, whose rigid, three-dimensional structure may require adjustments in the active site to achieve an optimal fit. IFD provides a more realistic prediction of the binding pose and can uncover binding modes missed by rigid-receptor methods. medium.commolsoft.comnih.gov
To refine the binding affinity predictions from docking scores, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used. youtube.comyoutube.com The MM-GBSA method calculates the binding free energy by combining molecular mechanics energies with solvation models. computabio.com This calculation is typically performed on snapshots taken from an MD simulation trajectory, providing a more accurate and robust estimation of binding affinity than docking scores alone. youtube.com The total binding free energy (ΔG_bind) is decomposed into various components, including van der Waals, electrostatic, and solvation energies, offering detailed insights into the driving forces of the ligand-protein interaction. schrodinger.com
| Energy Component | Value (kcal/mol) | Contribution |
|---|---|---|
| ΔE_vdW (van der Waals) | -45.2 | Favorable |
| ΔE_elec (Electrostatic) | -28.7 | Favorable |
| ΔG_solv (Total Solvation Energy) | +43.5 | Unfavorable |
| - Polar Solvation (ΔG_GB) | +55.0 | Unfavorable |
| - Nonpolar Solvation (ΔG_SA) | -11.5 | Favorable |
| ΔG_bind (Total Binding Free Energy) | -30.4 | Overall Favorable Binding |
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. dovepress.comdergipark.org.tr For this compound, a pharmacophore model would define the spatial arrangement of its essential features, such as hydrogen bond acceptors (the carbonyl oxygen), hydrogen bond donors (the azetidine N-H), and hydrophobic regions. columbiaiop.ac.in
This model can then be used as a 3D query for virtual screening of large chemical databases (e.g., ZINC, ChEMBL) to identify other molecules that match the pharmacophoric features. nih.govnih.govresearchgate.net This process is a rapid and cost-effective method for hit identification, allowing researchers to find structurally diverse compounds that may possess similar biological activity, a strategy known as scaffold hopping. benthamdirect.comresearchgate.netmdpi.com
| Feature Type | Molecular Moiety | Spatial Coordinate (Hypothetical) |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | (1.5, 2.3, -0.4) |
| Hydrogen Bond Donor (HBD) | Azetidine N-H | (-2.1, -1.8, 1.0) |
| Hydrophobic (HY) | Cyclopentane (B165970) Ring | (0.0, -1.5, -0.8) |
| Hydrophobic (HY) | N-Methyl Group | (3.0, 0.5, 1.2) |
Prediction of Conformational Preferences and Stereoisomeric Stability
The three-dimensional structure of a molecule is critical to its function. The spirocyclic nature of this compound, which joins a four-membered azetidine ring with a five-membered pyrrolidinone ring, imposes significant conformational constraints. Computational methods can be used to perform a conformational analysis to identify low-energy, stable conformations of the molecule. This involves systematically exploring the molecule's potential energy surface to find the most probable shapes it will adopt in solution.
Furthermore, the spiro carbon atom is a stereocenter. Computational chemistry can predict the relative thermodynamic stability of different stereoisomers (e.g., R vs. S isomers). patsnap.comumn.edu By calculating the ground-state energies of each isomer, researchers can determine which form is likely to be more stable or predominant, which is vital information for synthesis and for understanding stereospecific biological activity. nih.govnih.govrsc.org
In Silico Optimization Strategies for Lead Compounds
If initial screening identifies this compound as a "hit" or "lead" compound, in silico optimization strategies can guide its chemical modification to improve desired properties like potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. researchgate.netnih.gov
Using the binding mode predicted from docking and MD simulations, medicinal chemists can computationally explore modifications to the scaffold. frontiersin.orgsemanticscholar.org For example, different substituents could be added to the azetidine nitrogen or the cyclopentane ring. The effect of these modifications on binding affinity can be rapidly evaluated using techniques like MM-GBSA. Quantitative Structure-Activity Relationship (QSAR) models can also be built to correlate structural changes with changes in activity, further accelerating the optimization cycle from a promising fragment or hit to a viable drug candidate. nih.gov
| Modification Site | Proposed Group | Predicted ΔG_bind (kcal/mol) | Rationale for Improvement |
|---|---|---|---|
| Parent Scaffold | -H (at azetidine N) | -30.4 | Baseline affinity. |
| Azetidine Nitrogen | -CH2-Ph | -32.1 | Adds hydrophobic interaction with PHE-143. |
| Azetidine Nitrogen | -CH2-COOH | -33.5 | Forms a new salt bridge with a basic residue (e.g., LYS). |
| Cyclopentane Ring | -OH | -31.8 | Introduces a new hydrogen bond with a polar residue. |
Future Directions and Research Perspectives
Development of Novel Synthetic Routes to Complex Spirocyclic Derivatives
The synthesis of spirocyclic systems, including diazaspiro[3.4]octanes, presents unique challenges due to the presence of a quaternary spirocyclic center. bldpharm.com Future research will likely focus on developing more efficient and versatile synthetic routes to access a wider range of complex derivatives.
Current synthetic strategies often involve multi-step sequences. researchgate.net For instance, one approach to the related 2,6-diazaspiro[3.4]octane core involves a 6-step route leveraging enolate acylation to construct the key quaternary center. researchgate.net Another reported method for a related diazaspiro[3.3]heptane involves the reductive amination of an aldehyde followed by cyclization. thieme-connect.de
Future synthetic endeavors are expected to explore novel methodologies such as:
Strain-Release Driven Spirocyclization: The use of strained building blocks, like bicyclo[1.1.0]butanes, in scandium-catalyzed spirocyclization reactions with azomethine imines has been shown to be a viable method for creating 6,7-diazaspiro[3.4]octanes. nih.gov This approach offers a new platform for accessing previously inaccessible diazaspiro[3.4]octane derivatives. nih.gov
Ring-Closing Metathesis (RCM): RCM has been successfully employed for the synthesis of spirooxetane compounds with a tetrahydrofuran (B95107) core, demonstrating its potential for constructing complex spirocyclic systems. nuph.edu.uaresearchgate.net
Modular Assembly Strategies: Developing more modular approaches would allow for the rapid generation of diverse libraries of diazaspiro[3.4]octane analogs for biological screening. researchgate.net
These advanced synthetic methods will be crucial for exploring the chemical space around the 2-Methyl-2,5-diazaspiro[3.4]octan-6-one scaffold and generating novel compounds with enhanced therapeutic properties.
Exploration of Untapped Biological Targets and Therapeutic Areas
Derivatives of the diazaspiro[3.4]octane scaffold have demonstrated a remarkable range of biological activities. This suggests that the core structure is a versatile template for interacting with various biological targets.
| Derivative Class | Biological Target/Therapeutic Area | Key Findings |
| Nitrofuran-tagged Diazaspirooctanes | Antitubercular | A lead compound with a minimal inhibitory concentration (MIC) of 0.0124–0.0441 μg/mL against multiresistant Mycobacterium tuberculosis strains has been identified. researchgate.net |
| 6,7-Diazaspiro[3.4]octanes | Anticancer | Spiro[3.4]octane-containing compounds have shown notable anticancer activity. nih.gov |
| 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives | Type 2 Diabetes | Antagonists of the somatostatin (B550006) receptor subtype 5 (SSTR5) have been developed, which augment insulin (B600854) secretion in a glucose-dependent manner. nih.gov |
| 2,6-diazaspiro[3.4]octan-7-one derivatives | Pain Management | Potent sigma-1 receptor antagonists have been identified that enhance the antinociceptive effect of morphine and rescue morphine tolerance. nih.gov |
Future research will likely expand the therapeutic scope of diazaspiro[3.4]octan-6-one derivatives by:
Screening against a broader range of biological targets: High-throughput screening campaigns could unveil novel activities in areas such as neurodegenerative diseases, inflammatory disorders, and viral infections.
Investigating new mechanisms of action: For existing activities, further studies are needed to elucidate the precise molecular mechanisms by which these compounds exert their effects.
Exploring bioisosteric replacements: The diazaspiro core has been examined as a bioisostere for other common motifs like piperazine (B1678402), which can lead to improved selectivity and reduced off-target effects. bldpharm.com
Advanced Computational Approaches in Rational Drug Design
Computational chemistry plays an increasingly important role in modern drug discovery. For a privileged scaffold like diazaspiro[3.4]octane, computational methods can accelerate the design-make-test-analyze cycle.
Future applications of computational approaches in this area will likely include:
Structure-Based Drug Design (SBDD): As more crystal structures of biological targets in complex with diazaspiro[3.4]octane derivatives become available, SBDD will be instrumental in designing next-generation compounds with improved potency and selectivity. The design of sigma-1 receptor antagonists based on a co-crystal structure is a recent example of this approach. nih.gov
Pharmacophore Modeling: In the absence of a target's crystal structure, pharmacophore models can be generated based on known active compounds to guide the design of new molecules with similar properties.
In Silico ADMET Prediction: Computational models that predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds will help prioritize the synthesis of candidates with favorable drug-like properties.
Integration of Artificial Intelligence and Machine Learning in Spirocycle Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery. chemanager-online.comnih.govjsr.org These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capabilities.
For the discovery of novel diazaspiro[3.4]octan-6-one derivatives, AI and ML can be applied to:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel diazaspiro[3.4]octane-based scaffolds with enhanced efficacy and safety profiles. chemanager-online.com
Synthetic Route Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules, accelerating the "make" phase of drug discovery. nih.govresearchgate.net
The integration of AI and ML with automated synthesis platforms has the potential to create a closed-loop system for rapid and efficient drug discovery.
Application of Diazaspiro[3.4]octan-6-one as a Privileged Scaffold for Chemical Probe Development
Chemical probes are essential tools for basic research, allowing for the selective modulation of a specific biological target to study its function. The diazaspiro[3.4]octan-6-one scaffold, with its demonstrated ability to interact with a variety of targets, is an excellent candidate for the development of novel chemical probes.
Future directions in this area include:
Development of Photoaffinity Probes: By incorporating a photoreactive group onto the diazaspiro[3.4]octan-6-one scaffold, researchers can create probes that covalently label their target protein upon UV irradiation, facilitating target identification and validation.
Design of Fluorescently Labeled Probes: Attaching a fluorescent dye to the scaffold would enable the visualization of the target protein's localization and dynamics within living cells.
Creation of Biotinylated Probes: Biotin-tagged probes can be used for affinity purification of the target protein and its interacting partners, providing insights into cellular signaling pathways.
The development of such chemical probes will not only advance our understanding of fundamental biology but also pave the way for the discovery of new therapeutic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
